
Pharmacological profile of 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935 Get Quote

An In-Depth Technical Guide on the Pharmacological Profile of 2C-B-Butterfly

For Researchers, Scientists, and Drug Development Professionals

Abstract
2C-B-Butterfly, a conformationally-restricted synthetic phenethylamine, presents a unique

pharmacological profile of significant interest for neuropharmacology research. First

synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded

homologue of the more widely known 2C-B-FLY.[1][2] Its defining characteristic is a notable

selectivity for the serotonin 5-HT2C receptor over the 5-HT2A receptor, making it a valuable

molecular tool for investigating the roles of 5-HT2C receptors in the central nervous system.[1]

[2] This document provides a comprehensive overview of the known pharmacological data,

experimental methodologies, and relevant signaling pathways associated with 2C-B-Butterfly.

Chemical Identity
Systematic IUPAC Name: 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-

yl)ethan-1-amine[1]

Molecular Formula: C₁₄H₁₈BrNO₂[1]

Molecular Weight: 312.21 g/mol [1]

Core Structure: A rigid hexahydrobenzodipyran core, which incorporates the methoxy groups

of its parent compound, 2C-B, into a saturated ring system.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12644935?utm_src=pdf-interest
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.benchchem.com/product/b12644935
https://en.wikipedia.org/wiki/2C-B-BUTTERFLY
https://www.benchchem.com/product/b12644935
https://en.wikipedia.org/wiki/2C-B-BUTTERFLY
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.benchchem.com/product/b12644935
https://www.benchchem.com/product/b12644935
https://www.benchchem.com/product/b12644935
https://www.benchchem.com/product/b12644935
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12644935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacodynamics
The primary mechanism of action for 2C-B-Butterfly is its interaction with serotonin receptors,

where it functions as an agonist.[1] Its rigidified hexahydrobenzodipyran ring system is credited

with conferring its enhanced selectivity for the 5-HT2C receptor subtype over the 5-HT2A

receptor.[1] Like other 5-HT2 receptor subfamily agonists, its effects are mediated through the

Gq/11 protein signaling cascade.[1]

Receptor Binding Affinity
The binding affinity of a compound, often expressed as the inhibition constant (Ki), is a critical

measure of its potential to interact with a receptor. A lower Ki value indicates a higher binding

affinity. Research has primarily focused on the serotonergic system, with limited to no data on

other major neurotransmitter systems.[1]

Compound Receptor Kᵢ (nM)

2C-B-Butterfly 5-HT2A 1.76

2C-B-Butterfly 5-HT2C

Data indicates higher affinity

than for 5-HT2A, but specific Kᵢ

values are not widely

published.[1][2]

Table 1: In Vitro Receptor Binding Affinity of 2C-B-Butterfly.

Functional Activity
Functional assays are essential for determining whether a ligand acts as an agonist,

antagonist, or inverse agonist. These are often quantified by EC50 (the concentration that

elicits a half-maximal response) and Emax (the maximum possible response). 2C-B-Butterfly
is generally characterized as a serotonin receptor agonist.[1]

Compound Receptor EC₅₀ (nM) Eₘₐₓ (%)

2C-B-Butterfly 5-HT2A Not Widely Published Not Widely Published

2C-B-Butterfly 5-HT2C Not Widely Published Not Widely Published
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Table 2: Functional Activity of 2C-B-Butterfly. A 2002 study by Whiteside et al. reportedly

contains agonist functional activity data, but specific values are not widely disseminated in

public scientific databases.[1]

There is a notable lack of published functional assay data for 2C-B-Butterfly at dopaminergic,

adrenergic, TAARs, NMDA, opioid, and cannabinoid receptors.[1]

Signaling Pathways
The 5-HT2 receptor subfamily, including 5-HT2A and 5-HT2C, primarily couples to Gq/11 G-

proteins.[1] Agonist binding, such as by 2C-B-Butterfly, initiates a cascade of intracellular

events.

Plasma Membrane

Cytosol

Endoplasmic Reticulum

5-HT2C Receptor Gαq/11 G-ProteinActivates Phospholipase C (PLC)Activates PIP2Cleaves

IP3

DAG

Ca²⁺ Store

Opens Channels

Protein Kinase C (PKC)

Activates

Downstream
Cellular Responses

Phosphorylation

Ca²⁺ Release

2C-B-Butterfly Binds

Click to download full resolution via product page

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.

Experimental Protocols
While specific, detailed protocols from primary literature on 2C-B-Butterfly are not widely

available, the following represent standard methodologies for characterizing a novel ligand at

G-protein coupled receptors.
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Radioligand Binding Assay Protocol
This assay quantifies the affinity of a ligand for a receptor.

Cell Culture and Membrane Preparation:

Culture cells stably expressing the human 5-HT2A or 5-HT2C receptor.

Harvest cells and homogenize in a buffered solution.

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet

in an assay buffer.

Competition Binding Assay:

In a multi-well plate, combine the membrane preparation, a known radiolabeled antagonist

(e.g., [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C), and varying

concentrations of the unlabeled test compound (2C-B-Butterfly).

Incubate the mixture to allow binding to reach equilibrium.

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound

from free radioligand.

Wash the filters to remove non-specific binding.

Data Acquisition and Analysis:

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Fit the data to a one-site competition model to determine the IC50 (concentration of

competitor that inhibits 50% of specific binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assay Protocol (Calcium Mobilization)
This assay measures the functional potency and efficacy of an agonist by detecting the

increase in intracellular calcium that results from Gq/11 activation.

Cell Preparation:

Plate cells expressing the receptor of interest in a multi-well plate.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition and Signal Detection:

Use an automated instrument (e.g., a FLIPR or FlexStation) to add varying concentrations

of 2C-B-Butterfly to the wells.

Simultaneously, excite the fluorescent dye with light at the appropriate wavelength and

measure the fluorescence emission over time. An increase in fluorescence indicates a rise

in intracellular calcium.

Data Analysis:

Determine the peak fluorescence response for each concentration of the compound.

Plot the response against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

The Emax is often expressed as a percentage of the response to a reference full agonist

like serotonin.
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Affinity Determination Functional Characterization
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Caption: General workflow for pharmacological characterization.

Conclusion
2C-B-Butterfly is a selective 5-HT2C receptor agonist that serves as a specialized tool for

neuropharmacological research.[1] Its rigid structure provides a unique advantage for probing

the structure-activity relationships of constrained phenethylamines and for isolating the

physiological and behavioral effects mediated by the 5-HT2C receptor.[1] While initial binding

data is available, a significant gap exists in the public domain regarding its functional potency

and efficacy at various receptors. Further research and publication of detailed functional data

are necessary to fully elucidate the pharmacological profile of this compound and its potential

as a therapeutic or research probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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